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Abstract
Dess-Martin periodinane (DMP), a hypervalent iodine reagent, is a widely utilized oxidizing

agent in modern organic synthesis. Its popularity stems from its mild reaction conditions, high

chemoselectivity, and broad functional group tolerance, making it an invaluable tool for the

oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This is

particularly crucial in the synthesis of complex, highly functionalized molecules prevalent in

drug development.[1][2] This document provides detailed protocols for the preparation of Dess-

Martin periodinane from 2-iodobenzoic acid, covering both the classic and more

contemporary, user-friendly methods.

Introduction
The synthesis of Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-

one) is a well-established two-step process commencing with 2-iodobenzoic acid. The initial

step involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX).[3][4]

Subsequently, IBX is acetylated to yield the final DMP product.[1][5] Two primary routes for the

initial oxidation are presented herein: a classical approach employing potassium bromate and

sulfuric acid, and a more modern, safer method utilizing Oxone.
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Safety Precautions: Both IBX and Dess-Martin periodinane are potentially impact-sensitive and

can be explosive, particularly when impure or heated.[3][6][7] All experimental procedures

should be conducted with appropriate caution, behind a blast shield, in a well-ventilated fume

hood.

Synthesis Workflow
The overall synthetic pathway from 2-iodobenzoic acid to Dess-Martin periodinane is

illustrated below. The process begins with the oxidation of the iodine center in 2-iodobenzoic
acid to a hypervalent state, forming the intermediate IBX. This is followed by the acetylation of

IBX to produce the final product, DMP.

2-Iodobenzoic Acid

2-Iodoxybenzoic Acid (IBX)
Step 1: Oxidation

Dess-Martin Periodinane (DMP)
Step 2: Acetylation

Oxidizing Agent
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Acetic Acid, (cat. TsOH)

Click to download full resolution via product page

Caption: Synthesis of Dess-Martin periodinane from 2-iodobenzoic acid.

Experimental Protocols
Two detailed protocols for the synthesis of DMP are provided below. Protocol 1 describes a

newer, more user-friendly method for the preparation of IBX using Oxone. Protocol 2 outlines

the classical method using potassium bromate.

Protocol 1: Oxone-Based Synthesis of IBX and
Subsequent Conversion to DMP
This method is often preferred due to its milder conditions and avoidance of strong acids like

sulfuric acid in the first step.[1][3][7]
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Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)

Materials & Reagents:

Reagent
Molar Mass (
g/mol )

Amount Moles Equivalents

2-Iodobenzoic

Acid
248.02 25.05 g 0.100 1.00

Oxone

(2KHSO₅·KHSO₄

·K₂SO₄)

614.76 90.98 g 0.147 1.47

Deionized Water 18.02 325 mL - -

Acetone 58.08 100 mL - -

Procedure:

To a stirred suspension of Oxone (90.98 g, 0.147 mol) in 325 mL of deionized water, add 2-
iodobenzoic acid (25.05 g, 0.100 mol) in one portion.[7]

Warm the resulting white suspension to 70 °C and maintain this temperature for 3 hours with

vigorous stirring. It is crucial not to exceed this temperature.[7]

After 3 hours, allow the mixture to cool to room temperature and then place it in an ice bath

for 90 minutes.[7]

Collect the white, microcrystalline precipitate by vacuum filtration through a large Büchner

funnel.[7]

Wash the solid sequentially with cold deionized water (6 x 75 mL) and then cold acetone (2 x

50 mL).[7]

Dry the resulting white powder under high vacuum overnight to afford pure IBX.

Step 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX
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Materials & Reagents:

Reagent
Molar Mass (
g/mol )

Amount
Moles (based
on 0.1 mol
IBX)

Equivalents

IBX (from Step 1) 280.02 ~28 g 0.100 1.00

Acetic Anhydride 102.09 92.8 mL 0.91 9.1

Acetic Acid 60.05 74.4 mL 1.30 13.0

p-

Toluenesulfonic

acid (TsOH·H₂O)

(optional

catalyst)

190.22 ~100 mg - catalytic

Diethyl Ether

(anhydrous)
74.12 ~125 mL - -

Procedure:

Charge a three-neck round-bottom flask with the IBX prepared in Step 1 and a magnetic stir

bar. Purge the flask with nitrogen.

Add acetic acid (13.0 equiv.) and acetic anhydride (9.1 equiv.) to the solid IBX.[7] Some

protocols recommend adding a catalytic amount of p-toluenesulfonic acid to accelerate the

reaction.[1][8]

Heat the mixture to 85 °C and stir vigorously for 30 minutes. The white suspension should

dissolve to form a yellow solution.[7]

Turn off the heat and allow the solution to cool slowly to room temperature under a nitrogen

atmosphere.

Chill the solution to -30 °C for two hours, which will cause a granular white precipitate to

form.[7]
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Collect the white solid by vacuum filtration under a flow of nitrogen.

Wash the solid with three 25 mL portions of chilled diethyl ether.[7]

Dry the product under high vacuum for 24 hours to yield DMP as a white, crystalline solid.

The typical yield for this step exceeds 90%.[1]

Protocol 2: Classical Synthesis of IBX using Potassium
Bromate and Conversion to DMP
This is the original method for preparing IBX, which is then converted to DMP as described

above.

Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)

Materials & Reagents:

Reagent
Molar Mass (
g/mol )

Amount Moles Equivalents

2-Iodobenzoic

Acid
248.02 17.2 g 0.069 0.75

Potassium

Bromate (KBrO₃)
167.00 15.2 g 0.091 1.00

Sulfuric Acid

(H₂SO₄)
98.08

14.6 mL of 0.73

M
- -

Water 18.02 200 mL - -

Ethanol 46.07 40 mL - -

Diethyl Ether 74.12 60 mL - -

Procedure:

Prepare a solution of 2-iodobenzoic acid (17.2 g, 69 mmol) in 14.6 mL of 0.73 M sulfuric

acid in a flask equipped with a mechanical stirrer.
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Over a period of 30 minutes, add potassium bromate (15.2 g, 91 mmol) to the vigorously

stirred solution. Maintain the reaction temperature below 55 °C using an ice bath.[8]

After the addition is complete, warm the mixture to 65 °C and stir for 4 hours.[8]

Cool the resulting slurry to 0 °C and filter the solid.

Wash the collected solid with water (200 mL), followed by ethanol (2 x 20 mL), and finally

with dry ether (3 x 20 mL).[8]

Dry the solid to obtain IBX.

Step 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX

The procedure for converting the IBX obtained from this classical method to DMP is identical to

Step 2 in Protocol 1. The reaction of IBX with acetic anhydride and acetic acid, optionally

catalyzed by TsOH, provides the final product.[8] The overall yield reported for the two-step

process is approximately 40%.[8]

Data Summary

Method
Key
Reagents
(Step 1)

Reaction
Time (Step
1)

Temperatur
e (Step 1)

Yield (DMP) Reference

Protocol 1

2-

Iodobenzoic

acid, Oxone,

Water

3 hours 70 °C

>90% (for

acetylation

step)

[1][7]

Protocol 2

2-

Iodobenzoic

acid, KBrO₃,

H₂SO₄

4 hours 65 °C
~40%

(overall)
[8]

Conclusion
The preparation of Dess-Martin periodinane from 2-iodobenzoic acid is a robust and

accessible two-step synthesis. While the classical method using potassium bromate is
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effective, the modern approach utilizing Oxone offers a more environmentally friendly and

potentially safer alternative with high yields. The choice of method may depend on the

availability of reagents and the scale of the synthesis. Regardless of the chosen path,

adherence to safety protocols is paramount due to the potentially explosive nature of the

hypervalent iodine intermediates and products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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